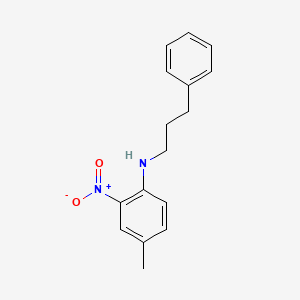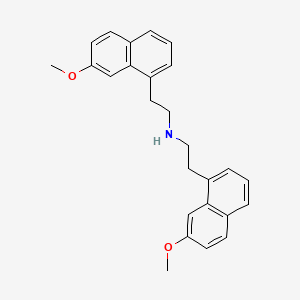
1,3-ジクロロアセトン-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloroacetone-D4 is a deuterated form of 1,3-dichloroacetone, a dihaloketone derivative. This compound is characterized by the presence of two chlorine atoms attached to the first and third carbon atoms of the acetone molecule, with deuterium atoms replacing the hydrogen atoms. It is a crystalline solid with a melting point of 39-41°C and is known for its high chemical reactivity due to the presence of three vicinal electrophilic carbons .
科学的研究の応用
1,3-Dichloroacetone-D4 has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex multicyclic peptides and other organic compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is used in drug discovery and development, particularly in the synthesis of peptide-based therapeutics.
Industry: 1,3-Dichloroacetone-D4 is used in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
Target of Action
The primary target of 1,3-Dichloroacetone-D4 is free cysteine side-chains in proteins . Cysteine is a sulfur-containing amino acid that plays a crucial role in protein structure and function through the formation of disulfide bonds.
Mode of Action
1,3-Dichloroacetone-D4 interacts with its targets through an SN2 reaction . This reaction selectively links free cysteine side-chains with an acetone-like bridge, effectively creating a bond between two cysteine residues . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .
Biochemical Pathways
The SN2 reaction mediated by 1,3-Dichloroacetone-D4 affects the biochemical pathways involved in peptide dimerization . Dimerization of peptides is a strategy to increase binding affinity, potency, and/or resistance to inactivation for peptide agonists and antagonists . The creation of bicyclic dimeric peptides can lead to greater structural complexity and potentially enhanced biological activity .
Pharmacokinetics
One of the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone-d4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that peptides synthesized using 1,3-Dichloroacetone-D4 may have enhanced stability and potentially improved bioavailability.
Result of Action
The result of the action of 1,3-Dichloroacetone-D4 is the formation of bicyclic dimeric peptides . These peptides have increased structural complexity compared to their monomeric counterparts. The increased complexity could potentially enhance the peptides’ biological activity, including their binding affinity and resistance to inactivation .
生化学分析
Biochemical Properties
1,3-Dichloroacetone-D4, like its non-deuterated counterpart, plays a role in biochemical reactions, particularly in the synthesis of complex multicyclic peptides . It interacts with free cysteine side-chains in proteins, linking them with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers, creating novel bicyclic dimeric peptides .
Cellular Effects
The effects of 1,3-Dichloroacetone-D4 on cells are primarily related to its role in the synthesis of complex peptides. The creation of these peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 1,3-Dichloroacetone-D4 involves its ability to selectively link free cysteine side-chains in proteins via an SN2 reaction . This reaction forms an acetone-like bridge, enabling the dimerization of cyclic peptide monomers to create novel bicyclic dimeric peptides . This process can influence enzyme activity, biomolecular interactions, and gene expression within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, one of the acetone-linked dimeric peptides created using 1,3-Dichloroacetone-D4 was analyzed for proteolytic stability in human serum and was observed to still be fully intact after 48 hours . This suggests that 1,3-Dichloroacetone-D4 and the peptides it helps form have significant stability over time.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloroacetone-D4 can be synthesized through the chlorination of deuterated acetone in methanol. The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent. An alternative method involves the in situ formation of a lithium carbenoid, such as chloromethyllithium, which reacts with the ethyl ester of deuterated chloroacetic acid .
Industrial Production Methods
Industrial production of 1,3-dichloroacetone-D4 typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired chemical purity .
化学反応の分析
Types of Reactions
1,3-Dichloroacetone-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as oxygen, sulfur, and nitrogen-containing compounds.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, 1,3-dichloroacetone-D4 can undergo elimination reactions to form unsaturated compounds
Common Reagents and Conditions
Nucleophiles: Oxygen, sulfur, and nitrogen-containing nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts such as copper(II) and palladium are often employed to facilitate the reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) and methanol are frequently used to dissolve the reactants and control the reaction environment
Major Products
The major products formed from these reactions include substituted acetones, unsaturated ketones, and various cyclic compounds. The specific products depend on the nature of the nucleophile and the reaction conditions .
類似化合物との比較
Similar Compounds
1,3-Dichloroacetone: The non-deuterated form of the compound, which has similar reactivity but different isotopic composition.
1,3-Dichloro-2-propanol: A related compound with a hydroxyl group instead of a carbonyl group.
1,3-Dibromoacetone: A similar compound with bromine atoms instead of chlorine atoms.
1,3-Difluoroacetone: A compound with fluorine atoms instead of chlorine atoms.
Uniqueness
1,3-Dichloroacetone-D4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it valuable in various research applications, including mechanistic studies and the development of deuterium-labeled drugs .
特性
IUPAC Name |
1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMBRGCANLOEG-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)



